molecular formula C12H18 B15370087 1,2,5-Trimethyl-3-isopropylbenzene CAS No. 41314-13-0

1,2,5-Trimethyl-3-isopropylbenzene

Cat. No.: B15370087
CAS No.: 41314-13-0
M. Wt: 162.27 g/mol
InChI Key: TZKXCJCWPNIXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the alkylbenzene family, characterized by their aromatic ring systems with alkyl substituents. Its structure imparts unique physicochemical properties, such as increased hydrophobicity compared to simpler alkylbenzenes due to the branched isopropyl group.

Properties

CAS No.

41314-13-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2,5-trimethyl-3-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-8(2)12-7-9(3)6-10(4)11(12)5/h6-8H,1-5H3

InChI Key

TZKXCJCWPNIXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)C)C

Origin of Product

United States

Biological Activity

1,2,5-Trimethyl-3-isopropylbenzene, also known as pseudocumene, is a member of the trimethylbenzene (TMB) family, which includes three isomers: 1,2,4-trimethylbenzene, 1,3,5-trimethylbenzene, and 1,2,3-trimethylbenzene. This compound is primarily utilized in industrial applications and has garnered attention for its biological activity and potential environmental impact.

  • Chemical Formula : C₉H₁₂
  • Molecular Weight : 120.18 g/mol
  • Structure : Contains a benzene ring with three methyl groups at the 1, 2, and 5 positions.

Biological Activity Overview

The biological activity of 1,2,5-trimethyl-3-isopropylbenzene has been investigated through various studies focusing on its toxicological effects, metabolic pathways, and environmental degradation.

Toxicokinetics

  • Absorption and Distribution :
    • Trimethylbenzenes are absorbed through inhalation and dermal exposure. Studies indicate that the retention rates in the lungs for various TMB isomers range from 67% to 71% .
    • The distribution of TMBs in biological tissues tends to favor lipid-rich organs due to their lipophilic nature .
  • Metabolism :
    • Metabolism occurs mainly in the liver via cytochrome P450 enzymes. The primary metabolic pathway involves oxidation to form benzene oxide, which can further convert into phenolic compounds .
    • The metabolites can lead to oxidative stress and damage in various tissues, contributing to potential carcinogenic effects .
  • Elimination :
    • Unmetabolized compounds are primarily excreted via exhalation; metabolites are eliminated through urine .

Environmental Impact

Research indicates that microbial cultures can degrade trimethylbenzene isomers under specific conditions. For instance:

  • A study demonstrated that certain microbial cultures could effectively degrade 1,3,5-TMB and 1,2,4-TMB when nitrate was used as an electron acceptor .
  • The degradation rates were significant enough that concentrations dropped below detection limits within approximately 20 hours under optimal conditions.

Case Study on Human Exposure

A study involving human volunteers exposed to trimethylbenzene vapors highlighted the compound's retention in biological systems and its elimination kinetics. The findings revealed a correlation between exposure levels and urinary excretion rates of metabolites like dimethylbenzoic acids (DMBA) .

Toxicological Assessments

The U.S. EPA conducted a toxicological review of trimethylbenzenes to identify health effects associated with exposure. This assessment found significant evidence linking exposure to respiratory issues and potential carcinogenicity due to oxidative damage from metabolites .

Data Tables

Parameter Value
Molecular FormulaC₉H₁₂
Molecular Weight120.18 g/mol
Lung Retention (1,2,4-TMB)68%
Lung Retention (1,3,5-TMB)67%
Lung Retention (1,2,3-TMB)71%
Metabolic Pathway Description
Primary MetaboliteBenzene oxide
Secondary MetabolitesPhenol, catechol
Excretion RouteUrine (metabolites), exhalation (unmetabolized)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Alkyl-Substituted Benzenes

The following table compares 1,2,5-Trimethyl-3-isopropylbenzene with key structurally related compounds, including trimethylbenzene isomers and other alkyl-substituted derivatives:

Compound CASRN Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Toxicity
1,2,5-Trimethyl-3-isopropylbenzene Not explicitly listed C₁₂H₁₈ 162.27 (estimated) High hydrophobicity (logP ~4.5 estimated); boiling point ~250–270°C (estimated) Limited data; potential solvent or synthesis intermediate
1,2,3-Trimethylbenzene 526-73-8 C₉H₁₂ 120.19 Boiling point: 176°C; logP: 3.1 Industrial solvent; EPA IRIS oral reference dose: 0.03 mg/kg/day
1,3,5-Trimethylbenzene 108-67-8 C₉H₁₂ 120.19 Boiling point: 165°C; logP: 3.4 Fuel additive; EPA IRIS carcinogenicity classification: "Not classifiable"
Benzene, 1,3-dimethyl-5-(1-methylpropyl) Not explicitly listed C₁₂H₁₈ 162.27 Structural analog with isopropyl group; similar hydrophobicity Industrial applications (e.g., surfactants)
Key Observations:
  • Boiling Points : The addition of an isopropyl group in 1,2,5-Trimethyl-3-isopropylbenzene increases boiling point significantly compared to trimethylbenzene isomers (e.g., 1,3,5-Trimethylbenzene at 165°C vs. ~250–270°C estimated for the target compound) due to greater molecular weight and branching .

Halogenated and Functionalized Derivatives

While halogenated benzenes (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene in ) are structurally distinct, they highlight how substituents alter reactivity and toxicity:

  • Electrophilic Reactivity : Chlorine or nitro groups (e.g., in 1,2,4,5-tetrachloro-3-nitrobenzene) increase electrophilicity, making these compounds more reactive than alkyl-substituted benzenes like 1,2,5-Trimethyl-3-isopropylbenzene .

Research Findings and Data Gaps

Environmental and Toxicological Data

  • Trimethylbenzenes : EPA IRIS reports indicate low to moderate toxicity for 1,2,3- and 1,3,5-Trimethylbenzene, with oral reference doses established for chronic exposure .
  • 1,2,5-Trimethyl-3-isopropylbenzene: No specific toxicity data was found in the provided evidence, highlighting a critical research gap.

Stability and Reactivity

  • The isopropyl group in 1,2,5-Trimethyl-3-isopropylbenzene may enhance steric hindrance, reducing susceptibility to electrophilic substitution compared to less-substituted analogs. This property could influence its utility in synthetic chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.